molecular formula C10H12O3 B2476415 Ethyl (S)-(+)-mandelate CAS No. 13704-09-1; 774-40-3

Ethyl (S)-(+)-mandelate

Cat. No.: B2476415
CAS No.: 13704-09-1; 774-40-3
M. Wt: 180.203
InChI Key: SAXHIDRUJXPDOD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-hydroxy(phenyl)acetate is the (2S)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2R)-hydroxy(phenyl)acetate.
mRNA vaccine against SARS-CoV-2 developed by Moderna.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chirality and Stereoselective Synthesis Significance of Ethyl S + Mandelate

The core of ethyl (S)-(+)-mandelate's importance lies in its chiral nature. Chirality, or 'handedness', is a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, known as enantiomers. In biological systems, this property is paramount, as the physiological effects of a molecule can be highly dependent on its specific stereochemistry.

This compound serves as a crucial chiral building block in the synthesis of more complex, optically active molecules. ontosight.aiontosight.ai Its well-defined stereocenter provides a starting point for the construction of new stereogenic centers with a high degree of control over the final product's three-dimensional arrangement. This is the essence of stereoselective synthesis, which aims to produce a single, desired stereoisomer, minimizing or eliminating the formation of others.

The applications of this compound in this domain are diverse. It is frequently employed in the synthesis of pharmaceuticals, where the therapeutic activity and safety of a drug are often linked to a specific enantiomer. ontosight.aichemimpex.com For instance, it has been used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics, antihistamines, and anti-inflammatory agents. ontosight.ai Beyond pharmaceuticals, it finds use in the production of agrochemicals and as a chiral auxiliary in organic synthesis, a molecule that temporarily imparts its chirality to a non-chiral substrate to direct a stereoselective reaction. chemimpex.com

One notable application is in stereoselective glycosylation reactions, a critical process in carbohydrate chemistry. researchgate.net The stereochemistry of the mandelate (B1228975) auxiliary can influence the formation of specific glycosidic bonds, which are essential for the synthesis of complex oligosaccharides with important biological functions. researchgate.net

Historical Context and Evolution of Research on Ethyl S + Mandelate

Asymmetric Catalysis Approaches

Asymmetric catalysis provides an efficient route to chiral molecules, and various methods have been developed for the synthesis of ethyl mandelate derivatives. These approaches primarily involve the use of transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome of the reaction.

Rhodium(I)-N-Heterocyclic Carbene (NHC) Catalysis in Arylation Reactions of Ethyl Glyoxylate (B1226380).rsc.orgresearchgate.net

The rhodium(I)-catalyzed arylation of ethyl glyoxylate with arylboronic acids has emerged as a prominent method for the synthesis of ethyl mandelate derivatives. rsc.orgresearchgate.net This reaction typically employs an N-heterocyclic carbene (NHC) as a ligand to the rhodium center, facilitating the enantioselective addition of the aryl group to the glyoxylate. rsc.org

Catalyst Design and Ligand Effects in Enantioselective Arylation.researchgate.netrsc.orgscispace.com

The design of the catalyst, particularly the chiral ligand, is crucial for achieving high enantioselectivity in the arylation of ethyl glyoxylate. While N-heterocyclic carbene (NHC) ligands have been explored, initial attempts at achieving high enantioselectivities with chiral rhodium(I)-NHC catalysts in the phenylation of ethyl glyoxylate yielded moderate results, with enantiomeric excesses (ee) up to 34%. researchgate.net Subsequent efforts to use other arylboronic acids with various chiral rhodium(I)-NHC catalysts resulted in very low enantioselectivities. researchgate.net

This led researchers to investigate other types of ligands, such as phosphanes and phosphane-phosphites. rsc.orgscispace.com Commercial phosphane ligands like (R)-MonoPhos and (R)-Phanephos, as well as non-commercial (R,R)-TADDOL-derived phosphane-phosphite ligands, have been tested. rsc.orgscispace.com It was discovered that ligands with bulky substituents in the ortho- and para-positions of the chiral phosphite (B83602) moiety were the most selective, leading to ethyl mandelate derivatives in high yields (up to 99%) and moderate to very good enantioselectivities (up to 75% ee). rsc.orgscispace.comresearchgate.net The size of the substituents on the phenyl ring of the TADDOL-derived phosphane-phosphite ligand backbone was found to influence the reaction's enantioselectivity. scispace.com For instance, the use of [RhCl(C2H4)2]2 as a pre-catalyst with bulkier TADDOL-phosphane-phosphite ligands resulted in enantioselectivities ranging from 44-61% ee, whereas a less bulky ligand yielded a lower enantioselectivity of 23% ee. scispace.com

Ligand TypeKey FeaturesResulting Enantioselectivity (ee)
Chiral NHC-Up to 34% in phenylation, very low with other arylboronic acids researchgate.net
(R)-MonoPhosCommercial phosphaneModerate to good rsc.orgscispace.com
(R)-PhanephosCommercial phosphaneModerate to good rsc.orgscispace.com
(R,R)-TADDOL-derived phosphane-phosphiteBulky ortho- and para-substituents on the chiral phosphite moietyUp to 75% rsc.orgscispace.com
Mechanistic Aspects of Rhodium(I)-Catalyzed 1,2-Addition of Aryl Boronic Acids.researchgate.net

The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones is a significant transformation in organic synthesis. researchgate.net The generally accepted mechanism for the rhodium-catalyzed arylation of ethyl glyoxylate involves a series of steps. Initially, an active rhodium(I) species is generated. This species undergoes transmetalation with the arylboronic acid to form an aryl-rhodium intermediate. This intermediate then coordinates to the carbonyl group of ethyl glyoxylate, followed by migratory insertion of the aryl group to the carbonyl carbon, forming a rhodium alkoxide. Finally, hydrolysis or alcoholysis of the rhodium alkoxide releases the ethyl mandelate product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. The presence of a base, such as potassium tert-butoxide, is often required to facilitate the formation of the active NHC ligand from its salt precursor. rsc.org

Substrate Scope and Limitations in Rhodium(I)-NHC Catalysis.researchgate.net

The rhodium-NHC catalyzed arylation of ethyl glyoxylate has been shown to be effective for a range of aryl and alkyl boronic acids, leading to the synthesis of various α-hydroxyesters in good to excellent yields. researchgate.netresearchgate.net However, a significant limitation of the rhodium(I)-NHC catalytic system in the context of producing enantiopure ethyl mandelate derivatives is the generally moderate enantioselectivities achieved. researchgate.net While yields are often high, the stereochemical control exerted by the chiral NHC ligands investigated thus far has not been sufficient to produce products with very high enantiomeric excess. researchgate.net This has prompted the exploration of alternative ligand systems, such as phosphanes and phosphane-phosphites, which have shown more promise in achieving higher levels of enantioselectivity. rsc.orgscispace.com

Other Transition Metal-Catalyzed Asymmetric Transformations

Besides rhodium, other transition metals have been employed in the asymmetric synthesis of ethyl mandelate and related compounds.

Palladium-Catalyzed Reactions.rsc.orgox.ac.uk

Palladium catalysts have also been utilized in the arylation of glyoxylate-type aldehydes. rsc.org Palladium-phosphane catalytic systems have been reported for the coupling of arylboronic acids with ethyl glyoxylate. rsc.org The dual activation of substrates through a combination of organocatalysis and palladium catalysis has been successfully applied to a variety of asymmetric transformations. mdpi.com For instance, the asymmetric α-allylation of aldehydes has been achieved with high yields and enantioselectivities using a chiral pyrrolidine (B122466) and a palladium catalyst. mdpi.com While the direct, highly enantioselective palladium-catalyzed synthesis of ethyl mandelate from ethyl glyoxylate is a developing area, the broader success of palladium in asymmetric catalysis suggests its potential for this transformation. ox.ac.ukmdpi.com

Ruthenium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation of α-ketoesters, particularly ethyl benzoylformate, represents a direct and atom-economical route to ethyl mandelate. Ruthenium-based catalysts have proven highly effective for this transformation.

Asymmetric Hydrogenation (AH): Research has demonstrated that ruthenium complexes can catalyze the asymmetric hydrogenation of α-ketoesters with high efficiency and enantioselectivity. For instance, a catalyst system prepared from [Ru((S)-BINAP)(benzene)Cl]Cl in conjunction with an additive like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported for the hydrogenation of methyl benzoylformate. The addition of the cerium salt was found to not only improve the enantioselectivity but also to enhance the stability of the catalyst, allowing for high substrate-to-catalyst ratios. This system achieved up to 92% enantiomeric excess (ee).

Another approach involves the use of Ru-ligand complexes prepared from [RuCl₂(benzene)₂]₂ and chiral phosphine (B1218219) ligands. These catalysts, used directly after preparation, have shown excellent conversion and good enantioselectivity for the hydrogenation of methyl benzoylformate to methyl mandelate under mild conditions, such as room temperature and 5 atm of hydrogen pressure.

Table 1: Performance of Ruthenium Catalysts in Asymmetric Hydrogenation of Benzoylformate Esters.
SubstrateCatalyst SystemEnantiomeric Excess (ee)ConversionConditions
Methyl Benzoylformate[Ru((S)-BINAP)(benzene)Cl]Cl + CeCl₃·7H₂O92%HighS/C ratio = 10,000
Methyl BenzoylformateRu-Chiral Phosphine Complex62%100%5 atm H₂, 24h, rt

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, often employing formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydrogen source. Ruthenium catalysts, particularly those based on chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for this process. dicp.ac.cn While direct examples on ethyl benzoylformate are specific, the ATH of related α-keto compounds proceeds with excellent yields and enantioselectivities (>99% ee) through a dynamic kinetic resolution process. dicp.ac.cnmdpi.com This methodology allows for the construction of two consecutive stereogenic centers in a single step under mild conditions. dicp.ac.cn The mechanism involves the tautomerization of the substrate under basic conditions, followed by the preferential hydrogenation of one enantiomer by the chiral Ru-catalyst. dicp.ac.cn

Copper(II) Complexes as Chiral Lewis Acids in Glyoxylate-Ene Reactions

The carbonyl-ene reaction is a powerful carbon-carbon bond-forming reaction that can be rendered enantioselective through the use of chiral Lewis acid catalysts. C₂-symmetric copper(II) bis(oxazoline) (box) complexes have been identified as highly effective catalysts for the reaction between ethyl glyoxylate and various olefins to produce chiral α-hydroxy esters, which are structurally analogous to ethyl mandelate. organic-chemistry.org

Catalysts such as Cu((S,S)-t-Bu-box)(H₂O)₂₂ are capable of promoting the reaction with high levels of enantiocontrol and yield for a range of monosubstituted and disubstituted olefins. acs.org These reactions typically proceed smoothly at low temperatures (e.g., -78 °C) with catalyst loadings ranging from 0.2 to 10 mol%. organic-chemistry.orgacs.org The methodology has proven to be of significant preparative utility; for example, the reaction of ethyl glyoxylate with methylenecyclohexane (B74748) was successfully conducted on a 25-mmol scale using just 0.2 mol% of the catalyst, affording the desired product in high yield (86%) and excellent enantioselectivity (97% ee). acs.org A notable advantage is that the reaction can be performed directly with polymeric ethyl glyoxylate solutions, simplifying the experimental procedure. acs.org

Table 2: Enantioselective Glyoxylate-Ene Reactions Catalyzed by Cu(II)-Box Complexes. acs.org
OlefinCatalystYield (%)Enantiomeric Excess (ee, %)
α-MethylstyreneCu((S,S)-t-Bu-box)(H₂O)₂₂9598
MethylenecyclopentaneCu((S,S)-t-Bu-box)(H₂O)₂₂9198
MethylenecyclohexaneCu((S,S)-t-Bu-box)(H₂O)₂₂8697

Organocatalytic Approaches

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing metal- and biocatalysis. These methods avoid potentially toxic and expensive heavy metals and often operate under mild conditions. dokumen.pub

Chiral Brønsted Acid and Lewis Acid Catalysis

Chiral Brønsted acids have been successfully employed as organocatalysts in enantioselective transformations. Their acidity can be fine-tuned to activate specific substrates. acs.org In the context of synthesizing α-hydroxy ester precursors, chiral strong Brønsted acids derived from BINOL, such as N-sulfonyl phosphoramides, have been used to catalyze the enantioselective intermolecular carbonyl-ene reaction of simple olefins with ethyl glyoxylate. This approach provides an atom-economical and environmentally benign route to enantioenriched homoallylic alcohols. acs.org

The combination of chiral Brønsted acids with achiral Lewis acids can create a powerful catalytic system where the Lewis acid enhances the acidity of the Brønsted acid, leading to increased reactivity. dicp.ac.cnnih.gov These combined systems, known as Lewis acid-assisted Brønsted acids (LBAs) or Brønsted acid-assisted Lewis acids (BLAs), have been utilized in a variety of asymmetric reactions, demonstrating their versatility. dicp.ac.cnnih.gov

Asymmetric Organocatalysis in Direct Syntheses

A direct organocatalytic approach to mandelate derivatives involves the asymmetric Friedel-Crafts reaction. While the reaction of benzene (B151609) itself is challenging, activated aromatic systems like indoles, pyrroles, and anilines can react with ethyl glyoxylate in the presence of a catalyst. The first organocatalytic enantioselective Friedel-Crafts alkylation was developed for the reaction of indoles and pyrroles with α,β-unsaturated aldehydes using chiral imidazolidinone catalysts. ontosight.ai

This strategy has been extended to ethyl glyoxylate. For example, chiral bisoxazoline-copper(II) complexes, which are metal-based but conceptually similar to organometallic catalysts, have been used to catalyze the Friedel-Crafts reaction of N,N-dimethylaniline and other aromatic amines with ethyl glyoxylate. nih.gov These reactions proceed to give exclusively the para-substituted isomer in high yield (up to 95%) and high enantioselectivity (up to 94% ee). nih.gov Similarly, titanium(IV) complexes of BINOL derivatives have been shown to be effective catalysts for the asymmetric Friedel-Crafts reaction of N,N-dialkylanilines with ethyl glyoxylate, providing a practical route to aminomandelic acid derivatives with up to 96.6% ee. organic-chemistry.org These methods highlight the potential for direct, enantioselective C-H functionalization of aromatic rings to access mandelate structures.

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes operate under mild conditions of temperature and pH, often exhibiting exquisite chemo-, regio-, and stereoselectivity.

Enzymatic Esterification and Transesterification

Enzymatic methods are highly effective for producing enantiopure ethyl mandelate through either direct esterification or kinetic resolution via transesterification. Lipases are the most commonly employed biocatalysts for these transformations.

Enzymatic Esterification: This method involves the direct esterification of mandelic acid with ethanol. Immobilized lipases, such as Candida antarctica Lipase (B570770) B (commercially available as Novozym 435), are particularly effective. The enzyme selectively recognizes one enantiomer of the acid, leading to a highly enantiopure ester product. This process can achieve over 99% ee with chemical yields in the range of 70-75% over 24-48 hours at mild temperatures (30-40°C). The use of immobilized enzymes simplifies catalyst recovery and reuse, enhancing the process's sustainability.

Enzymatic Transesterification (Kinetic Resolution): This approach starts with racemic ethyl mandelate, and a lipase is used to selectively catalyze the transesterification of one enantiomer with an alcohol, such as n-butanol. For example, Novozym 435 can selectively esterify the (S)-enantiomer, leaving the (R)-ethyl mandelate unreacted and in high enantiopurity (>98% ee). The efficiency of this kinetic resolution is described by the enantiomeric ratio (E-value), with values greater than 200 being reported, indicating excellent selectivity. The choice of solvent can also be critical, with ionic liquids sometimes offering improved enantioselectivity compared to traditional organic solvents by reducing enzyme denaturation. Lipase from Candida cylindraceae has also demonstrated high catalytic activity for the hydrolysis of (dl)-ethyl mandelate in micro-emulsion systems, providing another route for enantiomeric separation.

Table 3: Biocatalytic Methods for the Synthesis of Enantiopure Mandelate Esters.
MethodEnzymeSubstrateKey Finding
EsterificationImmobilized Candida antarctica Lipase B (Novozym 435)(R/S)-Mandelic Acid + EthanolYield: 70-75%; >99% ee
Kinetic Resolution (Transesterification)Novozym 435(R/S)-Ethyl Mandelate + n-ButanolE-value >200; (R)-ester left with >98% ee
HydrolysisCandida cylindraceae Lipase(dl)-Ethyl MandelateHigher catalytic activity in micro-emulsion vs. biphasic solution.
Alcohol Dehydrogenase (ADH) Mediated Reductions

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. frontiersin.orgtudelft.nl These enzymes often exhibit high enantioselectivity, making them valuable tools for the synthesis of enantiomerically pure compounds like this compound. frontiersin.org The reduction of ethyl benzoylformate to ethyl mandelate is a key application of ADHs.

A novel alcohol dehydrogenase from the thermophilic bacterium Carboxydothermus hydrogenoformans has been identified and used for the asymmetric reduction of ethyl benzoylformate, achieving a 95% conversion and an enantiomeric excess of 99.9% for the (R)-enantiomer. researchgate.net Similarly, an ADH from Thermus thermophilus HB27, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reduction of ethyl benzoylformate to ethyl (R)-(−)-mandelate with 95% ee. nih.gov The use of whole-cell catalysts co-expressing the ADH and a cofactor regeneration system, such as glucose dehydrogenase (GDH), can enhance the efficiency and yield of the process. researchgate.net For example, a Hansenula polymorpha cell catalyst co-expressing ChADH and Bacillus megaterium GDH produced ethyl (R)-mandelate with a maximum conversion of 98% and an enantiomeric excess greater than 98%. researchgate.net

Enzyme SourceSubstrateProductConversionEnantiomeric Excess (ee)Reference
Carboxydothermus hydrogenoformans ADHEthyl benzoylformateEthyl (R)-mandelate95%99.9% researchgate.net
Thermus thermophilus HB27 ADH (SDR)Ethyl benzoylformateEthyl (R)-(−)-mandelate-95% nih.gov
Hansenula polymorpha (co-expressing ChADH and BmGDH)Ethyl benzoylformateEthyl (R)-mandelate98%>98% researchgate.net
Streptomyces thermocyaneoviolaceus IFO 14271Ethyl benzoylformate(R)-hydroxy ester->98% researchgate.net
Streptomyces thermocyaneoviolaceus IFO 14271 (with glutamic acid)Ethyl benzoylformate(S)-hydroxy ester->99% researchgate.net
Short-Chain Dehydrogenase/Reductase (SDR) Applications

Short-chain dehydrogenases/reductases (SDRs) represent a large and diverse superfamily of enzymes that catalyze NAD(P)H-dependent oxidation/reduction reactions. medchemexpress.com They are important biocatalysts for the synthesis of chiral alcohols, including ethyl mandelate. medchemexpress.comresearchgate.net Co-immobilization of an SDR with a cofactor regenerating enzyme, like glucose dehydrogenase (GDH), on a solid support can create an efficient dual-enzyme system. researchgate.net

One study demonstrated the co-immobilization of an SDR from Thermus thermophilus HB8 and a GDH from Thermoplasma acidophilum DSM 1728 on silica (B1680970) gel. researchgate.net This system was used for the conversion of ethyl benzoylformate to (S)-(+)-mandelate, achieving a conversion rate of 71.86% and an enantiomeric excess of over 99% after 1.5 hours. researchgate.net This co-immobilization strategy effectively addresses the need for expensive NAD(P)H cofactor regeneration. researchgate.net Furthermore, SDRs from various microorganisms have been identified through gene mining for their potential in reducing sterically hindered ketones, which can be applied to the synthesis of ethyl mandelate enantiomers. hep.com.cn

Enzymatic Resolution of Racemic Mandelic Acid Derivatives

Enzymatic Hydrolysis of O-Acetylmandelates

The enzymatic hydrolysis of O-acetylmandelates provides another route to enantiomerically pure mandelic acid derivatives. This method involves the selective hydrolysis of one enantiomer of a racemic mixture of O-acetylmandelates, leaving the other enantiomer unreacted. Lipases and esterases are commonly used for this purpose.

Research has shown the highly efficient chemo- and enantioselective enzymatic hydrolysis of (±)-methyl O-acetylmandelates using Amano PS lipase, resulting in products with very high yields and optical purity. niscair.res.inresearchgate.netniscair.res.in The selectivity of the hydrolysis can be influenced by the ester group of the O-acetylmandelate. For instance, the hydrolysis of the methyl ester and tert-butyl ester of O-acetylmandelate using pig liver acetone (B3395972) powder (PLAP) resulted in 75% ee and 80% ee, respectively. core.ac.uk

Dynamic Kinetic Resolution Strategies

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. rsc.orgrsc.orgresearchgate.net Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. rsc.orgmpg.de

Mandelate racemase is a key enzyme in DKR systems for mandelic acid and its derivatives. rsc.orgrsc.orgnih.gov It catalyzes the interconversion of (R)- and (S)-mandelate, ensuring that the substrate pool for the enantioselective reaction is continuously replenished. rsc.orgrsc.org This allows the kinetic resolution to proceed beyond the 50% yield barrier. rsc.org

A chemoenzymatic DKR process has been developed that combines the enzymatic racemization of mandelic acid with diastereomeric salt crystallization of (R)-mandelic acid. rsc.org In another approach, a one-pot reaction was implemented by sequentially using an immobilized lipase for kinetic resolution and encapsulated mandelate racemase for re-racemization, achieving a 72% yield of an enantiopure product after two cycles. acs.org The racemase, being sensitive to the organic solvent required for the lipase reaction, was protected within polymeric vesicles. acs.org

The development of robust mandelate racemase mutants with enhanced catalytic efficiency is an active area of research. nih.gov Virtual screening methods have been employed to identify mutants with improved activity towards non-natural substrates, which is crucial for expanding the applicability of DKR. nih.gov For example, the V26I/Y54V mutant of mandelate racemase showed a 5.2-fold higher catalytic efficiency towards R-3-chloromandelic acid compared to the wild-type enzyme. nih.gov

DKR StrategyKey EnzymesProcessOutcomeReference
Chemoenzymatic DKRMandelate racemaseEnzymatic racemization combined with diastereomeric salt crystallizationHigh yields (>50%) of enantiopure mandelic acid rsc.orgrsc.orgresearchgate.net
Sequential One-Pot DKRImmobilized lipase, encapsulated mandelate racemaseKinetic resolution followed by in-situ racemization in separate compartments72% yield of enantiopure product acs.org
DKR with Engineered RacemaseMandelate racemase mutants (e.g., V26I/Y54V)DKR of non-natural substrates5.2-fold increased catalytic efficiency for R-3-chloromandelic acid nih.gov
Chemoenzymatic Cascade Processes

Chemoenzymatic cascade processes integrate chemical and enzymatic reactions in a single pot or in a sequential flow to synthesize complex molecules like ethyl mandelate with high efficiency. These cascades are designed to mimic the highly efficient metabolic pathways found in nature. beilstein-journals.org By combining the strengths of chemocatalysts and biocatalysts, these processes can achieve transformations that are difficult to accomplish using either method alone. csic.es

A key advantage of cascade reactions is the ability to transform highly reactive, unstable, or toxic intermediates directly into the next step without the need for isolation, which can improve yields and productivity. csic.es For instance, a chemoenzymatic cascade can be designed where a chemical step generates a substrate for a subsequent enzymatic reaction. An example is the hydration of an alkyne catalyzed by a gold complex, followed by an alcohol dehydrogenase (ADH) catalyzed bioreduction to yield a chiral alcohol. rsc.org Another approach involves the Wacker-Tsuji oxidation of an alkene to a ketone intermediate, which is then stereoselectively reduced by an ADH. rsc.org

In the context of mandelate synthesis, a chemoenzymatic flow process was developed for producing protected cyanohydrin derivatives, which are precursors to mandelic acid and its esters. nih.gov This process successfully integrated an aqueous enzymatic step with a subsequent organic phase protection step by using a membrane-based phase separator to handle the incompatible reaction conditions. nih.gov Such integrated flow systems highlight the potential for creating efficient, continuous manufacturing processes for chiral building blocks. beilstein-journals.org The development of these cascades often requires careful optimization of reaction parameters to ensure compatibility between the chemical and biological catalysts, as intermediates or catalysts from one step can inhibit another. beilstein-journals.org

Substrate Specificity and Engineering of Biocatalysts for Ethyl Mandelate Synthesis

The effectiveness of biocatalytic methods for synthesizing ethyl mandelate hinges on the properties of the enzymes used, particularly their substrate specificity and stereoselectivity. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the asymmetric reduction of ethyl benzoylformate to produce chiral ethyl mandelate. uni-greifswald.deresearchgate.net

The substrate range of these enzymes can be quite broad, accepting various ketones and ketoesters. researchgate.net However, the natural specificity may not be optimal for a desired substrate like ethyl benzoylformate. For example, an ADH from the thermophilic bacterium Carboxydothermus hydrogenoformans (ChADH) was found to reduce ethyl benzoylformate to ethyl (R)-(-)-mandelate with 95% enantiomeric excess (ee). researchgate.net Similarly, a short-chain dehydrogenase/reductase (SDR) has been identified as a potential biocatalyst for producing (±)-ethyl mandelate. researchgate.net

To improve the performance of these biocatalysts, protein engineering techniques are employed. These methods can alter the active site of an enzyme to enhance its catalytic performance or even invert its enantioselectivity. nih.gov For example, arylmalonate decarboxylase (AMDase), which typically shows strict R-selectivity, has been engineered to produce the S-enantiomer by modifying its catalytic cysteine residues and the hydrophobic environment of its active site. nih.gov While initially used for arylmalonic acids, the substrate spectrum of AMDase allows it to be applied to other molecules, demonstrating the potential of engineering to broaden an enzyme's utility. nih.gov

Whole-cell biocatalysts are often preferred over isolated enzymes to avoid costly and time-consuming purification processes. uni-greifswald.de For instance, transgenic yeast strains like Arxula adeninivorans and Hansenula polymorpha have been constructed to overexpress ChADH for the synthesis of ethyl (R)-mandelate. researchgate.net These systems can also incorporate cofactor regeneration systems, such as co-expressing glucose dehydrogenase (GDH), to improve efficiency. researchgate.netmdpi.com The use of whole cells can also protect the enzyme from inhibitory effects of the reaction medium. csic.es

Table 1: Examples of Biocatalysts in Ethyl Mandelate Synthesis

Enzyme/System Source Organism Substrate Product Conversion/Yield Enantiomeric Excess (ee) Reference
Alcohol Dehydrogenase (CHY1186) & Formate Dehydrogenase E. coli Ethyl Benzoylformate Ethyl (R)-mandelate 95% 99.9% uni-greifswald.de
Alcohol Dehydrogenase (Sa-ADH) Sulfolobus acidocaldarius Ethyl Benzoylformate Ethyl (R)-mandelate - 50% uni-greifswald.de
Recombinant ChADH & BmGDH Hansenula polymorpha (cell catalyst) Ethyl Benzoylformate Ethyl (R)-mandelate 98% >98% researchgate.net
Short-chain Dehydrogenase/Reductase (SDR) & Glucose Dehydrogenase (GDH) Co-immobilized on silica gel Ethyl Benzoylformate Ethyl (S)-mandelate 72% (in 1.5h) >99% mdpi.com
Lipase Candida cylindraceae (dl)-ethyl mandelate (R)-mandelic acid - - oup.com

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic hybrid methodologies represent a powerful strategy in modern organic synthesis, combining the high selectivity and mild operating conditions of biocatalysts with the broad reaction scope of chemical catalysts. dntb.gov.ua This approach is particularly valuable for the production of chiral compounds like this compound, where achieving high stereoselectivity is crucial. nih.govacs.org These hybrid systems can be designed as concurrent, sequential, or tandem one-pot processes, reducing the need for intermediate purification steps, which in turn saves time, resources, and minimizes waste. csic.esrsc.org

The integration of these two catalytic worlds is not without challenges, as the optimal conditions for enzymatic and chemical reactions often differ significantly in terms of solvent, pH, and temperature. beilstein-journals.org Overcoming these incompatibilities is a key area of research. Strategies include the immobilization of one or both catalysts, which can enhance stability and allow for easier separation, or the use of biphasic systems to keep the catalysts in separate, favorable environments. mdpi.comdntb.gov.ua

For example, a dual-enzyme system for producing ethyl (S)-mandelate involved co-immobilizing a short-chain dehydrogenase and glucose dehydrogenase on silica gel. mdpi.com This not only facilitated catalyst reuse but also improved thermostability compared to the free enzymes. mdpi.com In another instance, the synthesis of chiral alcohols from alkynes was achieved in a sequential chemo-enzymatic process where the solvent from the initial gold-catalyzed hydration step was utilized as a substrate for cofactor regeneration in the subsequent enzymatic reduction step. rsc.org

The true power of chemo-enzymatic hybrid methodologies lies in the potential for synergy between the different catalytic steps. This synergy can manifest in several ways, leading to outcomes superior to what could be achieved by separate, disconnected reactions. researchgate.net

One form of synergy occurs when the enzymatic catalyst enhances the performance of the chemical catalyst. For example, in a cascade for synthesizing p-quinol derivatives, it was found that the enzyme not only participated in its primary oxidation reaction but also increased the activity of the copper catalyst in the subsequent C-C bond formation step by forming complexes with the copper ions. rsc.org

A more common synergistic approach involves designing the cascade so that the product of the chemical step is an ideal substrate for the enzymatic step, or vice-versa. This allows for the efficient conversion of simple starting materials into complex, stereochemically rich products. ucl.ac.uk For instance, the synthesis of valuable 1,3-diols with two stereocenters was achieved by first using a chiral organocatalyst for an asymmetric aldol (B89426) condensation, followed by a highly selective bioreduction using an alcohol dehydrogenase (ADH). rsc.org This sequential approach allows for the precise, independent control over the formation of each chiral center. rsc.org

In another example, a formal hydration of styrene (B11656) derivatives to chiral benzylic alcohols was developed. rsc.org This process first uses a palladium-catalyzed Wacker-Tsuji oxidation to convert the alkene into a ketone, which is then stereoselectively reduced by an ADH. rsc.org This highlights how a classic chemical transformation can be synergistically coupled with a biocatalytic step to create a novel and efficient route to a chiral product.

The successful implementation of combined chemo-enzymatic systems depends critically on the optimization of various process parameters to manage the often-incompatible requirements of chemical and biological catalysts. mdpi.com Key challenges include differences in optimal temperature, pH, and solvent systems, as well as potential cross-inhibition where catalysts or intermediates from one step deactivate the catalyst of another. beilstein-journals.org

A crucial parameter to optimize is the ratio of the chemo-catalyst to the enzyme. acs.org In a tandem system for cyclohexane (B81311) oxidation, where a palladium-based catalyst generated hydrogen peroxide in situ for an enzymatic oxidation step, the catalyst-to-enzyme ratio was vital for maximizing efficiency and preventing enzyme deactivation by excess peroxide. acs.org

Temperature and pH are also critical. Running reactions in a sequential manner, rather than concurrently, allows for the adjustment of these parameters for each step. rsc.org However, for one-pot processes, finding a set of conditions that offers a reasonable compromise for both catalysts is necessary. The immobilization of enzymes is a widely used strategy to enhance their stability under non-physiological conditions, such as in the presence of organic solvents or at elevated temperatures required for the chemical catalyst. mdpi.com

Continuous flow reactors offer a sophisticated solution for integrating incompatible reaction steps. mdpi.com By using packed-bed reactors containing immobilized catalysts, different reaction conditions can be maintained in different segments of the flow path. mdpi.com This "cascade-reactor" approach allows for the efficient synthesis of products in a continuous fashion, as demonstrated in a chemoenzymatic tandem reaction for producing stilbenes, where an enzymatic decarboxylation at 30°C was followed by a palladium-catalyzed Heck coupling at 145°C. mdpi.com

Table 2: Optimization Strategies for Chemo-Enzymatic Systems

Challenge Optimization Strategy Example Application Reference
Catalyst Incompatibility Sequential reaction mode Wacker-Tsuji oxidation followed by ADH reduction rsc.org
Catalyst Inhibition Use of whole-cell biocatalysts to protect the enzyme Nitrile hydration (NHase) followed by Cu-catalyzed arylation csic.es
Suboptimal Conditions (pH, Temp) Continuous flow reactors with separate catalyst beds Enzymatic decarboxylation (30°C) followed by Heck coupling (145°C) mdpi.com
Catalyst Stability & Reuse Co-immobilization of multiple enzymes on a solid support Co-immobilization of SDR and GDH for ethyl (S)-mandelate synthesis mdpi.com
Process Efficiency Optimization of chemo-catalyst to enzyme ratio In situ H₂O₂ production for enzymatic C-H bond activation acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds through biocatalytic and chemo-enzymatic methods aligns well with the principles of green chemistry. These approaches offer significant environmental advantages over traditional chemical synthesis, which often rely on harsh conditions, toxic reagents, and generate substantial waste. psu.edu

A core principle of green chemistry is the use of catalysts to minimize waste. Enzymes are particularly effective in this regard due to their high specificity (chemo-, regio-, and stereoselectivity), which reduces the need for protecting groups and minimizes the formation of by-products. acs.org The synthesis of chiral compounds like ethyl mandelate benefits immensely from the outstanding stereoselectivity of enzymes, which can yield products with very high enantiomeric excess, often exceeding 99%. mdpi.comrsc.org This eliminates the need for classical resolution steps that are inherently wasteful, as they discard at least 50% of the material. psu.edu

A key objective of green chemistry is to reduce or eliminate the use of organic solvents, which are often a major contributor to the environmental impact of chemical processes. tandfonline.com In the synthesis of this compound and its derivatives, several strategies have been developed to achieve this goal.

One direct approach is to perform reactions under solvent-free, or "neat," conditions. For the esterification of mandelic acid, using an excess of the alcohol reactant (ethanol) can allow it to serve as both the reactant and the solvent, simplifying the process and subsequent purification. Lipase-catalyzed transesterification of β-ketoesters has also been shown to work excellently under solvent-free conditions, especially when enhanced by microwave irradiation, providing a highly competitive and environmentally friendly process with high yields in short reaction times. tandfonline.com

Another strategy involves the use of micro-emulsions. These systems can enhance the catalytic activity of enzymes compared to traditional biphasic water-oil solutions. For example, the hydrolysis of (dl)-ethyl mandelate by lipase from Candida cylindraceae was shown to be more active in an oil-in-water micro-emulsion. oup.com These systems create a large interfacial area, which can improve mass transfer and reaction rates while minimizing the total volume of organic solvent required. oup.com Such approaches are part of a broader effort to make the production of valuable chiral intermediates like ethyl mandelate more sustainable and economically viable.

Microwave-Assisted and Ultrasonication Methods

Conventional heating methods for chemical synthesis are often associated with long reaction times and potential side reactions. Microwave irradiation and ultrasonication have emerged as powerful tools to overcome these limitations by providing alternative energy transfer mechanisms. ijnrd.orgajchem-a.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and uniform heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, leading to higher yields and improved product purity. ijnrd.orgajchem-a.comresearchgate.net In the context of ethyl mandelate synthesis, microwave irradiation has been shown to be particularly effective in enzymatic reactions. For instance, the lipase-catalyzed hydrolysis of racemic methyl mandelate to produce (R)-(-)-mandelic acid under microwave irradiation at 50°C resulted in a 30% increase in conversion after 4 hours compared to conventional heating. researchgate.net The electromagnetic component of microwaves can cause vibrations in the bonds of reactants and catalysts, which may lower the activation energy and increase collision frequency. researchgate.net

The application of microwave energy is not limited to enzymatic reactions. It has been successfully used in the synthesis of various esters, often leading to significant improvements in reaction efficiency. nih.gov For example, the synthesis of diorganotin(IV) mandelates has been achieved through both conventional thermal methods and microwave-assisted reactions, with the latter offering a more efficient route. nih.gov

Ultrasonication Methods

Ultrasonication, the application of ultrasound waves (typically >20 kHz) to a reaction mixture, enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.gov The formation, growth, and implosive collapse of bubbles in the liquid create localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. This provides a unique environment for chemical reactions, often leading to increased reaction rates and yields. nih.gov

In enzymatic synthesis, ultrasound can be particularly beneficial for heterogeneous reactions where the enzyme is in a different phase from the substrates. The ultrasonic dispersion increases the available surface area, thereby enhancing the efficiency of the enzyme. researchgate.net Studies on the ultrasound-assisted lipase-catalyzed synthesis of various esters have demonstrated a significant reduction in reaction time compared to conventional methods. For example, the synthesis of ethyl hexanoate (B1226103) was completed in 40 minutes with ultrasound, compared to 120 minutes conventionally. researchgate.net Similarly, the lipase-catalyzed ring-opening polymerization of ε-caprolactone was significantly improved by sonication, with a 63% increase in monomer conversion. nih.govscience.gov

The combination of a complex phase transfer catalyst with ultrasonic irradiation has been shown to be an efficient and practical method for the synthesis of mandelic acid from benzaldehyde (B42025) and chloroform, achieving a high yield in a much shorter reaction time than classical methods. researchgate.net

Table 1: Comparison of Microwave-Assisted and Ultrasonication Methods in Ester Synthesis

MethodCatalystSubstratesKey FindingsReference
Microwave-AssistedLipaseRacemic Methyl Mandelate30% increase in conversion at 50°C after 4h compared to conventional heating. researchgate.net
Microwave-AssistedDiorganotin(IV)Mandelic AcidEfficient synthesis of diorganotin(IV) mandelates. nih.gov
UltrasonicationLipaseHexanoic Acid, EthanolReaction time reduced to 40 min from 120 min for ethyl hexanoate synthesis. researchgate.net
UltrasonicationLipaseε-Caprolactone63% increase in monomer conversion for poly-6-hydroxyhexanoate synthesis. nih.govscience.gov
UltrasonicationPhase Transfer CatalystBenzaldehyde, ChloroformHigh yield of mandelic acid in a significantly shorter reaction time. researchgate.net

Photocatalytic and Mechanochemical Approaches

In the quest for greener and more efficient synthetic methods, photocatalysis and mechanochemistry have gained significant attention.

Photocatalytic Approaches

Photocatalysis utilizes light to activate a catalyst, which in turn drives a chemical reaction. This approach offers the potential for highly selective transformations under mild conditions. One notable example is the photocatalytic reduction of ethyl benzoylformate to ethyl mandelate. This transformation can be triggered by a photoredox catalyst such as [Ru(bpy)3]2+. ias.ac.in In this system, the excited state of the ruthenium complex acts as a powerful single-electron reductant, initiating the reduction of the keto group. ias.ac.in While direct photocatalytic synthesis of this compound is an area of ongoing research, the principles have been demonstrated in related systems. For instance, the direct observation of radical intermediates in the photo-Kolbe reaction on TiO2 powder provides insight into the potential mechanisms of photocatalytic reactions involving carboxylic acid derivatives. chemrxiv.org

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. vanderbilt.edu This solvent-free or low-solvent approach offers significant environmental benefits by reducing waste and avoiding the use of hazardous solvents. chemrxiv.org A mechanochemical method for the nucleophilic substitution of alcohols has been reported, which proceeds via isouronium intermediates. chemrxiv.orgresearchgate.net In this method, the reaction of optically pure methyl (S)-mandelate with morpholine, using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and K2HPO4, yielded the corresponding (R)-phenylglycine derivative in 84% yield, albeit with reduced optical purity (76% ee). chemrxiv.org This demonstrates the potential of mechanochemistry for the transformation of mandelate esters, although controlling stereochemistry remains a challenge that requires further optimization. chemrxiv.orgresearchgate.net

Table 2: Emerging Synthetic Approaches for Mandelate Derivatives

ApproachCatalyst/ReagentSubstrateProductKey FindingsReference
Photocatalytic Reduction[Ru(bpy)3]2+Ethyl BenzoylformateEthyl MandelateDemonstrates the feasibility of photocatalytic reduction of the keto group. ias.ac.in
Mechanochemical SubstitutionTFFH/K2HPO4Methyl (S)-Mandelate(R)-Phenylglycine derivativeHigh yield (84%) but with reduced enantiomeric excess (76% ee). chemrxiv.org

Atom Economy and Waste Minimization Strategies

The principles of green chemistry emphasize the importance of maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing the generation of waste (E-factor). royalsocietypublishing.orgnih.govchembam.com

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. royalsocietypublishing.orgnih.gov Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov

E-Factor and Process Mass Intensity (PMI)

The Environmental Factor (E-factor) provides a more practical measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. royalsocietypublishing.orgnih.gov Process Mass Intensity (PMI) is another metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product. greenchemistry-toolkit.org The pharmaceutical industry, characterized by multi-step syntheses, has historically high E-factors, with a significant portion of the waste being solvents. nih.gov

Strategies to improve atom economy and reduce waste in the synthesis of ethyl mandelate include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents minimizes waste.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing recycling protocols can significantly reduce the E-factor.

One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation. nih.gov

Table 3: Green Chemistry Metrics in Chemical Synthesis

MetricDefinitionSignificanceReference
Atom Economy(MW of desired product / Σ MW of all reactants) x 100%Theoretical efficiency of a reaction. royalsocietypublishing.orgnih.gov
E-FactorMass of waste / Mass of productPractical measure of waste generation. royalsocietypublishing.orgnih.gov
Process Mass Intensity (PMI)Total mass in / Mass of productHolistic measure of process efficiency, including all materials. greenchemistry-toolkit.org

Sustainable Catalyst Development for Esterification

The development of sustainable catalysts is a key focus in green chemistry, aiming to replace hazardous and non-recyclable catalysts with more environmentally friendly alternatives.

Heterogeneous Acid Catalysts

Traditional esterification reactions often rely on homogeneous mineral acids like sulfuric acid, which are corrosive and lead to product contamination and waste treatment issues. ias.ac.inresearchgate.net To address this, significant research has focused on developing solid acid catalysts that are non-corrosive, reusable, and easily separated from the reaction mixture. Examples of such catalysts for the esterification of mandelic acid include:

Cs2.5H0.5PW12O40/K-10 clay: A recyclable nano-catalyst that has shown superior activity compared to other solid acids. ias.ac.inresearchgate.net

Sulfated zirconia: Another effective and reusable solid acid catalyst. ias.ac.inresearchgate.net

Silica-supported sulfonic acids: These have been successfully used for the esterification of other carboxylic acids and demonstrate the potential for recyclable catalysts. beilstein-journals.org

Biocatalysts: Lipases

Enzymes, particularly lipases, have emerged as highly effective and sustainable catalysts for the stereoselective synthesis of esters. Lipase-catalyzed reactions offer several advantages:

High Selectivity: Lipases can exhibit high enantio-, regio-, and chemoselectivity, often eliminating the need for protecting groups.

Mild Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pressure conditions, reducing energy consumption.

Biodegradability: Enzymes are biodegradable and non-toxic.

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are widely used as they can be easily recovered and reused for multiple reaction cycles, improving the economic viability of the process. researchgate.nettudelft.nl Cross-linked enzyme aggregates (CLEAs) represent another innovative approach to create stable and recyclable biocatalysts. tudelft.nl

Table 4: Examples of Sustainable Catalysts for Esterification

CatalystTypeAdvantagesApplication ExampleReference
Cs2.5H0.5PW12O40/K-10 clayHeterogeneous Acid CatalystRecyclable, high activity, non-corrosive.Esterification of mandelic acid with methanol. ias.ac.inresearchgate.net
Sulfated ZirconiaHeterogeneous Acid CatalystReusable, efficient.Esterification of mandelic acid. ias.ac.inresearchgate.net
Novozym 435 (Immobilized Lipase)BiocatalystHigh stereoselectivity, mild conditions, reusable.Kinetic resolution of mandelic acid esters. researchgate.net
Cross-Linked Enzyme Aggregates (CLEAs)BiocatalystStable, recyclable, applicable to various enzymes.One-pot synthesis of (S)-mandelic acid. tudelft.nl

Mechanistic Investigations of Reactions Involving Ethyl S + Mandelate

Esterification Reaction Mechanisms

The formation of ethyl (S)-(+)-mandelate from (S)-(+)-mandelic acid and ethanol (B145695) can be achieved through several catalytic methods, each proceeding via a distinct mechanistic pathway.

Acid-Catalyzed Esterification Pathways

The most common method for synthesizing esters from a carboxylic acid and an alcohol is the Fischer esterification, which is catalyzed by a strong acid. masterorganicchemistry.compatsnap.com This reaction is a reversible process where the equilibrium can be shifted towards the product by using an excess of one reactant or by removing water as it is formed. organic-chemistry.orgathabascau.ca

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the mandelic acid, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.netchemguide.co.uk

Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water, reforming the carbonyl group and generating a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl mandelate (B1228975) product. masterorganicchemistry.com

Boric acid can also serve as a chemoselective catalyst for the esterification of α-hydroxycarboxylic acids like mandelic acid. amazonaws.com This method is notable for its mild conditions, proceeding at room temperature. amazonaws.com

Base-Catalyzed Transesterification Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. In the context of ethyl mandelate, a base-catalyzed transesterification would involve reacting it with a different alcohol in the presence of a base.

The base-catalyzed mechanism proceeds as follows: wikipedia.orgbyjus.commasterorganicchemistry.com

Alkoxide Formation : The base removes a proton from the reactant alcohol, creating a nucleophilic alkoxide. byjus.comresearchgate.net

Nucleophilic Acyl Substitution : The alkoxide ion attacks the carbonyl carbon of the ethyl mandelate. byjus.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. wikipedia.orgresearchgate.net

Leaving Group Departure : The tetrahedral intermediate collapses, eliminating the original ethoxide group and forming the new ester. masterorganicchemistry.com The displaced ethoxide then reacts with the protonated base to regenerate the basic catalyst.

This process is an equilibrium, and the position of the equilibrium is determined by the relative stabilities and concentrations of the reactants and products. wikipedia.org For example, heating an ethyl mandelate derivative with diethylamino ethanol and a catalytic amount of sodium leads to a transesterification reaction. google.com

Enzymatic Esterification Mechanisms

Enzymes, particularly lipases, are highly effective catalysts for the esterification of mandelic acid due to their high selectivity and ability to function under mild conditions. mdpi.com Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) can catalyze ester synthesis in non-aqueous media, reversing their natural hydrolytic function. mdpi.comnih.gov

The lipase-catalyzed synthesis of esters like ethyl mandelate generally follows a "ping-pong bi-bi" mechanism. The key steps involve:

Acyl-Enzyme Intermediate Formation : The active site of the lipase (B570770), which typically contains a catalytic triad (B1167595) (e.g., Ser-His-Asp), attacks the carbonyl carbon of the carboxylic acid (mandelic acid). This leads to the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme complex, releasing a molecule of water.

Nucleophilic Attack by Alcohol : The alcohol (ethanol) then enters the active site and attacks the acyl-enzyme intermediate.

Product Release : This second nucleophilic attack forms another tetrahedral intermediate, which subsequently breaks down to release the ester product (ethyl mandelate) and regenerate the free enzyme.

Lipases, such as Candida antarctica lipase B (CALB), are widely used for these transformations. nih.govmdpi.com These enzymatic methods are particularly valuable for kinetic resolutions of racemic mandelic acid or its esters, allowing for the synthesis of enantiomerically pure products. sbq.org.br

Oxidation Reactions of Mandelic Acid Esters

The secondary alcohol group in mandelic acid esters is susceptible to oxidation, yielding the corresponding α-keto esters. Various oxidizing agents can effect this transformation, each with a distinct mechanism.

Lead Tetraacetate Oxidation Kinetics and Mechanism

Lead tetraacetate (LTA) is a powerful oxidizing agent capable of cleaving 1,2-diols and oxidizing alcohols. slideshare.netorganicchemistrydata.org The oxidation of mandelic acid esters, such as ethyl mandelate, by LTA in a non-polar solvent like benzene (B151609) has been studied in detail. oup.comoup.com The primary product of this reaction is the corresponding phenylglyoxylic ester. oup.com

The kinetics of the uncatalyzed reaction show a first-order dependence on the concentration of the oxidant (LTA) and a second-order dependence on the ester concentration. oup.comoup.com However, the reaction is catalyzed by pyridine (B92270). In the presence of pyridine, the reaction becomes first-order with respect to the oxidant, the ester, and the pyridine catalyst. oup.com

The proposed mechanism involves the slow decomposition of a lead tetraalkoxide derivative formed between the LTA and the mandelic acid ester. oup.com The key steps are believed to be:

Ligand Exchange : Two molecules of the mandelic acid ester displace acetate (B1210297) ligands from the lead(IV) center to form a lead dialkoxide intermediate.

Rate-Determining Step : This intermediate undergoes a slow decomposition involving the heterolytic cleavage of a Pb–O bond. This step is facilitated by the C-H bond cleavage at the α-carbon, as indicated by a significant kinetic isotope effect observed with ethyl α-deuteriomandelate. oup.com

Product Formation : The decomposition yields the α-keto ester, lead(II) acetate, and acetic acid.

The negative activation entropies calculated for this reaction support a more ordered transition state, consistent with the proposed mechanism rather than a homolytic Pb-O bond cleavage. oup.com

Table 1: Activation Parameters for the Oxidation of Methyl Mandelate by LTA

ParameterValueUnits
ΔE13.8 ± 0.6kcal/mol
ΔH13.2 ± 0.6kcal/mol
ΔS-24.3 ± 2.0e.u.
ΔF20.6 ± 0.8kcal/mol

Data sourced from a study on the oxidation of mandelic acid esters by lead tetraacetate. oup.com

Other Oxidative Transformations

Besides lead tetraacetate, other oxidants can transform mandelic acid esters into valuable products.

Chromic Acid Oxidation : The oxidation of ethyl mandelate with chromic acid in aqueous acetic acid is first-order with respect to the oxidant, the ester, and hydrogen ions. rsc.orgrsc.org The main product of this reaction is ethyl phenylglyoxylate. rsc.org The mechanism is suggested to involve the rupture of the C-H bond at the α-carbon in the rate-determining step, which is consistent with the oxidation of other secondary alcohols by Cr(VI). rsc.orgrsc.org The reaction proceeds through the formation of a chromate (B82759) ester intermediate, which then decomposes.

Peroxydisulfate (B1198043) Oxidation : The silver(I)-catalyzed oxidation of mandelate esters by peroxydisulfate involves a free radical mechanism. researchgate.net The reaction kinetics are first-order in the ester and the Ag(I) catalyst, and half-order in H+. A proposed mechanism involves the formation of a complex between the ester and the oxidant, which then decomposes in a slow step to yield products such as benzaldehyde (B42025), the corresponding alcohol, and carbon dioxide. researchgate.net

Ethylenediammonium Dichromate (EDDC) Oxidation : The oxidation of substituted mandelic acids by EDDC in an aqueous acetic acid medium has also been investigated. orientjchem.orgsemanticscholar.org This reaction is catalyzed by H+ ions and exhibits a primary kinetic isotope effect, indicating that the α-C-H bond is broken in the rate-determining step. orientjchem.org The reaction likely proceeds through a mechanism similar to other Cr(VI) oxidants.

Racemization Mechanisms of Mandelic Acid Esters

The conversion of an enantiomerically pure substance into a mixture containing more than one enantiomer is known as racemization. For mandelic acid and its esters, this process can occur through both enzymatic and non-enzymatic pathways. Understanding these mechanisms is crucial for applications in stereoselective synthesis and dynamic kinetic resolution.

Mandelate racemase (MR) from the bacterium Pseudomonas putida is a highly proficient enzyme that catalyzes the interconversion of (R)- and (S)-mandelate. nih.gov The mechanism involves the abstraction and subsequent stereoinverted re-addition of the α-proton at the chiral carbon center.

Initial hypotheses about the mechanism of mandelate racemase action were refined by chemical and kinetic studies that strongly support a two-base mechanism over a single-base mechanism. In a two-base mechanism, two different amino acid residues in the enzyme's active site act as conjugate acid-bases, one abstracting the α-proton and the other donating a proton to the opposite face of the resulting planar intermediate.

Key evidence for this mechanism comes from isotope exchange experiments. researchgate.net In one study, (R)- or (S)-[α-¹H]mandelate was incubated with the enzyme in deuterium (B1214612) oxide (D₂O) for a short period. researchgate.net The resulting mixture of mandelates was analyzed for deuterium incorporation. The findings were crucial:

For the reaction in either direction, no significant amount of the original α-protium from the substrate was found in the product. This indicates that the abstracted proton is not directly transferred from one face of the substrate to the other by a single catalytic group. researchgate.net

When starting with (R)-mandelate, almost no deuterium exchange (≤0.4%) was observed in the remaining (R)-mandelate substrate pool. researchgate.net

Conversely, when starting with (S)-mandelate, a noticeable exchange of the α-hydrogen (3.5-5.1%) was detected in the remaining (S)-mandelate substrate after a net turnover of 5.1-7.2%. researchgate.net

This asymmetry in isotope exchange suggests that the proton abstracted from the (S)-enantiomer exchanges more readily with the solvent (D₂O) than the proton abstracted from the (R)-enantiomer. This behavior is inconsistent with a single-base mechanism, where the exchange rates for both enantiomers would be expected to be more similar. It strongly implies the presence of two distinct bases, each positioned to interact with one of the enantiomers specifically. researchgate.net X-ray crystallography has identified His-297 and Lys-166 as the two catalytic base residues responsible for proton abstraction from (R)- and (S)-mandelate, respectively.

Kinetic parameters for the racemization of mandelate enantiomers by wild-type mandelate racemase have been determined, showing the enzyme's high efficiency.

Kinetic Parameters for Mandelate Racemase

Directionk_cat (s⁻¹)K_m (mM)
(S) → (R)690 ± 490.74 ± 0.16

Data from Powers et al. (1991) for wild-type mandelate racemase. researchgate.net

Further evidence for the two-base mechanism and the nature of the transition state comes from isotope effect studies. When the racemization of [α-¹H]mandelate is monitored in D₂O by circular dichroism, an "overshoot" in the progress curve is observed. researchgate.net This phenomenon, where the optical rotation temporarily exceeds the equilibrium value, is a classic indicator of a kinetic isotope effect in a two-base mechanism. The magnitude of this overshoot was found to be greater for the (R) to (S) conversion, again highlighting the asymmetry of the active site. researchgate.net

Probing the active site with substrate and intermediate analogues has provided insights into the specific interactions that facilitate catalysis. The active site contains a hydrophobic cavity that accommodates the phenyl ring of the mandelate substrate. manchester.ac.uk Studies using a series of substituted glycolates and hydroxamates (analogues of the substrate and the proposed enolic intermediate, respectively) have shown that the binding affinity correlates well with the hydrophobicity and surface area of the ligands. manchester.ac.uk For instance, the enzyme is competitively inhibited by (R,S)-1-naphthylglycolate and (R,S)-2-naphthylglycolate, demonstrating the plasticity of this hydrophobic pocket. manchester.ac.uk

Site-directed mutagenesis has been instrumental in identifying the roles of specific amino acid residues. Mutation of Glu-317, a residue whose carboxylate group is positioned near the carboxylate of the bound substrate, significantly reduces the catalytic rate (k_cat) by factors of 10³ to 10⁴. researchgate.net This finding supports the role of Glu-317 as a general acid catalyst that protonates the substrate's carboxylate group, thereby facilitating the abstraction of the α-proton and stabilizing the enolic intermediate. researchgate.net Similarly, mutating the proposed catalytic bases, Lys-166 and His-297, confirms their essential roles in proton abstraction and donation.

In the absence of an enzyme, the racemization of mandelic acid esters can be induced through chemical methods, typically requiring more forcing conditions such as heat, or the presence of an acid or base catalyst. jst.go.jp These methods are generally less efficient and specific than enzymatic racemization and can lead to side reactions. jst.go.jp

The underlying principle of these non-enzymatic pathways is the removal of the acidic α-hydrogen to form a planar, achiral enolate intermediate. The subsequent non-stereospecific reprotonation of this intermediate leads to the formation of a racemic mixture.

Base-Catalyzed Racemization: This is a common method for the racemization of α-hydroxycarboxylic acids and their esters. acs.org The mechanism is an example of a substitution, electrophilic, unimolecular (S_E_1) reaction. A base (B:) abstracts the α-proton, leading to the formation of a resonance-stabilized carbanion, specifically an enolate. This intermediate loses its original stereochemical information. Protonation of the enolate by the conjugate acid (BH⁺) can then occur from either face with equal probability, yielding a 50:50 mixture of the (R) and (S) enantiomers. The rate of racemization is dependent on the strength of the base and the stability of the enolate intermediate.

Advanced Analytical Methodologies for Characterization and Enantiopurity Determination

Chromatographic Enantioseparation Techniques

Chromatographic methods are paramount for the successful separation and quantification of enantiomers. For Ethyl (S)-(+)-mandelate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases have proven to be effective.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC stands as a primary technique for the enantiomeric resolution of mandelic acid derivatives. The most popular and effective approach involves the use of a chiral stationary phase (CSP), which allows for the direct separation of enantiomers due to the formation of transient diastereomeric complexes with differing interaction energies.

The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including mandelate (B1228975) esters.

For the enantiomeric separation of compounds structurally similar to this compound, such as other mandelic acid derivatives, Daicel Chiralcel OD-H columns are frequently employed. nih.govdocbrown.info The mobile phase typically consists of a mixture of an alkane, such as n-hexane or heptane, and an alcohol modifier, most commonly isopropanol (B130326) (IPA) or ethanol (B145695). The ratio of these solvents is a critical parameter that influences both the retention time and the resolution of the enantiomers. For instance, a mobile phase composition of n-hexane/isopropanol in ratios ranging from 95:5 to 70:30 (v/v) has been successfully used for the baseline separation of related chiral compounds on a Chiralcel OD-H column. docbrown.info The addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), can be beneficial for improving peak shape and resolution, especially for acidic analytes. nih.gov

The general strategy for method development often involves screening a selection of polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, AD, AS) with a standard mobile phase, such as hexane/IPA (90:10), and then optimizing the alcohol content and flow rate to achieve the desired separation.

Table 1: Exemplary HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives

ParameterCondition
Column Daicel Chiralcel OD-H (25 cm x 0.46 cm ID)
Mobile Phase n-hexane/isopropanol (e.g., 80:20 v/v)
Flow Rate 0.5 mL/min
Detection UV at 240 nm
Column Temperature Ambient

This table provides a representative set of conditions; optimization is necessary for specific applications.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. While specific UPLC applications dedicated solely to this compound are not extensively documented in readily available literature, the principles of chiral separation on polysaccharide-based stationary phases are directly transferable from HPLC to UPLC. The use of UPLC with a chiral stationary phase would be expected to provide enhanced performance for the enantiopurity determination of this compound, offering sharper peaks and improved sensitivity.

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography is another powerful technique for the enantiomeric analysis of volatile chiral compounds like this compound. This method requires the use of a chiral stationary phase, with cyclodextrin (B1172386) derivatives being the most common and effective for this class of compounds.

Permethylated β-cyclodextrin (PMBCD) and other modified cyclodextrins have shown excellent enantioselectivity for mandelate esters. researchgate.net The separation mechanism is based on the formation of transient inclusion complexes between the enantiomers and the chiral cavity of the cyclodextrin. The differing stability of these diastereomeric complexes leads to different retention times and, thus, separation.

For the GC analysis of mandelates, it is often necessary to derivatize the hydroxyl group to improve volatility and chromatographic performance, though direct analysis is also possible. The choice of the specific cyclodextrin-based column and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 2: Common Chiral Stationary Phases for GC Enantioseparation of Mandelates

Chiral Stationary PhaseCommon Application
Permethylated β-cyclodextrin (PMBCD)Broad enantioselectivity for mandelate analogs.
Heptakis(2,6-di-O-butyl-3-O-butyryl)-β-CDEffective for various mandelate derivatives.
Heptakis(2,6-di-O-pentyl-3-O-acetyl)-β-CDUsed for the separation of mandelate enantiomers.

Preparative Chromatography for Enantiopure Isolation

While analytical chromatography focuses on the separation and quantification of small amounts of a substance, preparative chromatography is employed for the isolation and purification of larger quantities of a specific compound. The principles of chiral HPLC can be scaled up to a preparative level to isolate enantiomerically pure this compound.

This process involves using larger columns with greater loading capacity and higher flow rates. The mobile phase composition and stationary phase chemistry developed at the analytical scale are generally transferable to the preparative scale, with some adjustments to optimize throughput and purity. After separation, the fractions containing the desired enantiomer are collected, and the solvent is removed to yield the purified product. Daicel offers bulk chiral stationary phases for such large-scale separations. chemicalbook.com

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons in the molecule. In a typical spectrum recorded in CDCl₃, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton (CH-OH) is a characteristic singlet at approximately δ 5.14 ppm. The quartet of the methylene (B1212753) protons (-OCH₂CH₃) is observed around δ 4.2 ppm, and the triplet of the methyl protons (-OCH₂CH₃) appears at about δ 1.2 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) is also present. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically found in the downfield region, around δ 174 ppm. The carbons of the aromatic ring resonate in the range of δ 126-140 ppm. The carbon bearing the hydroxyl group (CH-OH) appears at approximately δ 72 ppm, while the methylene carbon of the ethyl group (-OCH₂) is observed around δ 62 ppm. The methyl carbon (-OCH₂CH₃) gives a signal in the upfield region, typically around δ 14 ppm.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl DL-mandelate in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic C-H7.29 - 7.41126.6, 128.4, 128.6, 138.8
CH-OH5.1472.6
-OH3.95-
-OCH₂CH₃4.20 (quartet)62.1
-OCH₂CH₃1.17 (triplet)14.0
C=O-174.0

Data is for the racemic mixture and may show slight variations for the pure enantiomer. chemicalbook.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The strong absorption peak around 1730 cm⁻¹ is attributed to the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities typically appear in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are seen in the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. In an achiral solvent, the ¹H and ¹³C NMR spectra of a single enantiomer are identical to those of its racemic mixture.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl DL-mandelate provides characteristic signals that confirm its molecular structure. The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton (CH-OH) is observed as a singlet or a narrowly split multiplet around δ 5.14 ppm. The ethoxy group gives rise to a quartet at approximately δ 4.2 ppm, corresponding to the methylene protons (-OCH₂-), and a triplet around δ 1.2 ppm for the methyl protons (-CH₃) chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum. The carbons of the phenyl ring resonate in the aromatic region (approximately 126-140 ppm). The carbon atom attached to the hydroxyl group (CH-OH) appears around 72 ppm, while the carbons of the ethyl group are observed at approximately 62 ppm (-OCH₂) and 14 ppm (-CH₃).

To determine enantiomeric purity, chiral shift reagents, such as lanthanide complexes, can be employed. These reagents form diastereomeric complexes with the enantiomers of this compound, leading to the separation of signals for the corresponding protons in the ¹H NMR spectrum. This allows for the quantification of each enantiomer in a mixture.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Ethyl DL-mandelate in CDCl₃

Assignment ¹H Chemical Shift (ppm) chemicalbook.com¹³C Chemical Shift (ppm)
Phenyl-H7.41-7.29 (m)138.8 (C)
128.5 (CH)
128.3 (CH)
126.5 (CH)
CH-OH5.14 (s)72.5 (CH)
OH3.62 (s)-
-OCH₂CH₃4.20-4.12 (q)62.2 (CH₂)
-OCH₂CH₃1.17 (t)14.1 (CH₃)
C=O-173.8 (C=O)

Note: The chemical shifts are for the racemic mixture (DL-form) and are representative for the (S)-(+)-enantiomer in an achiral solvent. The ¹³C NMR data is typical for this class of compounds.

Mass Spectrometry (MS) for Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. When combined with isotopic labeling, it becomes a crucial tool for studying reaction mechanisms and metabolic pathways. acs.orgwikipedia.orgnih.govnih.gov

In the context of this compound, isotopic labeling could be employed to investigate its metabolic fate. For instance, by synthesizing this compound with a stable isotope, such as ¹³C or ¹⁸O, at a specific position (e.g., the carbonyl group or the ethoxy group), its transformation within a biological system can be traced.

The general workflow for such a study would involve:

Synthesis: Preparation of this compound labeled with a stable isotope.

Administration: Introduction of the labeled compound into a biological system (e.g., cell culture or animal model).

Sample Collection and Analysis: At various time points, biological samples are collected, and metabolites are extracted. These extracts are then analyzed by a hyphenated technique like liquid chromatography-mass spectrometry (LC-MS).

Data Interpretation: The mass spectra of the metabolites are analyzed to identify fragments containing the isotopic label. This information helps in elucidating the metabolic pathways, identifying the resulting products, and understanding the kinetics of the biotransformation. nih.govresearchgate.net

The mass spectrum of unlabeled ethyl mandelate shows a molecular ion peak corresponding to its molecular weight (180.20 g/mol ) nist.govnist.gov. By observing the mass shifts in the metabolites of the isotopically labeled compound, researchers can map its metabolic journey.

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is highly effective for identifying the functional groups present in a molecule. The gas-phase IR spectrum of ethyl mandelate from the NIST WebBook provides key information about its structure nist.govnist.gov.

The prominent absorption bands in the IR spectrum of this compound are indicative of its functional groups:

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding.

C-H Stretch (Aromatic): A sharp absorption band is usually seen just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the phenyl ring.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the ethyl group.

C=O Stretch: A strong, sharp absorption band is present around 1730-1750 cm⁻¹, which is characteristic of the carbonyl group (C=O) in an ester.

C-O Stretch: Absorptions in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the alcohol.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

These characteristic absorption frequencies allow for the confirmation of the key functional groups in this compound and can also provide insights into intermolecular interactions, such as hydrogen bonding, by observing shifts in the peak positions and changes in their shapes.

Interactive Data Table: Characteristic IR Absorption Bands for Ethyl mandelate

Vibrational Mode Approximate Wavenumber (cm⁻¹) Functional Group
O-H Stretch3200-3600 (broad)Alcohol (-OH)
C-H Stretch (Aromatic)>3000Phenyl Ring
C-H Stretch (Aliphatic)<3000Ethyl Group
C=O Stretch1730-1750 (strong, sharp)Ester Carbonyl
C-O Stretch1000-1300Ester and Alcohol
C=C Stretch (Aromatic)1450-1600Phenyl Ring

X-ray Crystallography for Absolute Configuration Determination and Solid-State Studies

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. For a chiral compound like this compound to be analyzed by this technique, it must be obtained in the form of a suitable single crystal.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. For chiral molecules, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration).

Optical Rotation and Circular Dichroism for Enantiomeric Excess Determination

Optical rotation and circular dichroism (CD) are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. They are fundamental for determining the enantiomeric excess (ee) of a sample.

Optical Rotation: A chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property. For this compound, the "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The corresponding (R)-(-)-enantiomer is levorotatory, with a specific rotation of [α]D²¹ -134° (c=3 in chloroform) sigmaaldrich.com. Therefore, the specific rotation for pure this compound is +134° under the same conditions. The enantiomeric excess of a mixture can be calculated using the observed specific rotation of the mixture and the specific rotation of the pure enantiomer.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule wikipedia.org. A CD spectrum plots this differential absorption (ΔA) or molar ellipticity [θ] as a function of wavelength. Enantiomers produce mirror-image CD spectra. For a given wavelength, one enantiomer will have a positive signal (a positive Cotton effect), while the other will have a negative signal of equal magnitude nih.gov.

While a specific CD spectrum for this compound is not provided in the search results, studies on structurally similar α-hydroxy esters and ketones can provide insight into the expected behavior jst.go.jp. The aromatic ring in this compound is a chromophore that will give rise to CD signals in the UV region. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter. By comparing the CD spectrum of an unknown sample to that of a standard of known configuration, the absolute stereochemistry can be confirmed. Furthermore, the magnitude of the CD signal is directly proportional to the concentration of the chiral substance, making it a valuable tool for determining enantiomeric purity nih.gov.

Interactive Data Table: Chiroptical Properties of Ethyl mandelate Enantiomers

Property (S)-(+)-Enantiomer (R)-(-)-Enantiomer
Sign of Optical Rotation Dextrorotatory (+)Levorotatory (-)
Specific Rotation [α]D²¹ +134° (c=3, chloroform)-134° (c=3, chloroform) sigmaaldrich.com
Circular Dichroism Spectrum Expected to be a mirror image of the (R)-enantiomerExpected to be a mirror image of the (S)-enantiomer

Ethyl S + Mandelate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Optically Active Pharmaceuticals and Fine Chemicals

The inherent chirality of Ethyl (S)-(+)-mandelate makes it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. medchemexpress.com Its stereochemistry is pivotal for developing enantiomerically pure drugs, which is often essential for achieving desired therapeutic effects while minimizing potential side effects associated with the unintended enantiomer. chemimpex.comontosight.ai The use of this chiral building block allows for the creation of selective and effective drug formulations. chemimpex.com

This compound serves as a key precursor in the synthesis of numerous chiral intermediates that are subsequently used to build the final active pharmaceutical ingredients (APIs). Its structure provides a foundational scaffold upon which chemists can elaborate to achieve more complex molecular architectures. For instance, derivatives of mandelic acid are precursors to antibiotics like cephalosporins and semisynthetic penicillins, as well as anti-obesity drugs. researchgate.net While (R)-mandelic acid is more commonly cited for these specific examples, the underlying principle of using a chiral mandelate (B1228975) structure is central. The (S)-enantiomer is crucial for synthesizing intermediates for other important drugs, including anticoagulants and anti-inflammatory agents like celecoxib (B62257) and deracoxib. researchgate.net

Research has demonstrated the conversion of mandelate derivatives into key intermediates for various therapeutic agents. For example, a derivative of methyl (R)-mandelate, a closely related compound, is used as a chiral auxiliary to synthesize both (R)- and (S)-1-(aryl)ethylamines. These amines are, in turn, precursors for calcium receptor agonists like (R)-(+)-NPS R-568 and NK-1 receptor antagonists such as (+)-CP-99,994. nih.gov

Intermediate ClassDerived Pharmaceutical Agent/TargetReference
1-(Aryl)ethylaminesCalcium receptor agonists (e.g., (R)-(+)-NPS R-568), NK-1 receptor antagonists (e.g., (+)-CP-99,994) nih.gov
Substituted CyclopentenonesNon-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Deracoxib researchgate.net
General Pharmaceutical IntermediatesUsed in the synthesis of drugs such as Cyclandelate, Hydrobenzole, and Pemoline uni-greifswald.de

The production of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. ontosight.ai this compound plays a significant role in ensuring the stereochemical purity of the final drug product. chemimpex.com By starting a synthesis with an enantiomerically pure building block like this compound, chemists can control the stereochemistry throughout the reaction sequence, a process known as asymmetric synthesis. This approach is often more efficient and reliable than separating enantiomers at the end of a synthesis (chiral resolution). The use of this building block helps to ensure that the final pharmaceutical formulation contains only the desired, therapeutically active enantiomer, enhancing safety and efficacy. ontosight.ai

Derivatization Strategies for Expanding Synthetic Utility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies. numberanalytics.comnih.gov These modifications convert the initial building block into more complex chiral reagents, such as ligands, catalysts, and auxiliaries, which can then be used to induce chirality in other reactions.

Chiral ligands and catalysts are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically enriched products from achiral starting materials. While direct, large-scale industrial examples of catalysts derived from this compound are not widely documented in the provided sources, the principle is well-established. For instance, chiral organometallic NADH mimics have been prepared and used for the asymmetric reduction of ethyl benzoylformate to ethyl mandelate. rsc.org This demonstrates the broader context of using chiral molecules related to the mandelate structure in catalysis. The hydroxyl and carboxylate groups of this compound are functional handles that can be modified to create bidentate or multidentate ligands capable of coordinating with metal centers. These resulting chiral metal complexes can then serve as catalysts for a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. google.com

A chiral auxiliary is a temporary chiral appendage that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing asymmetry. Mandelic acid and its derivatives are well-suited for this purpose. For example, oxime ethers derived from methyl (R)-mandelate have been employed as effective chiral auxiliaries in the nucleophilic addition of organolithium reagents to aldehydes, yielding diastereomerically enriched products that can be converted to chiral amines. nih.gov Similarly, fluorous-supported oxazolidinone chiral auxiliaries have been developed, although attempts to synthesize them from methyl (S)-mandelate resulted in racemization under certain conditions, highlighting the careful reaction design required. researchgate.net The ability to use mandelate-derived structures as auxiliaries provides a powerful method for controlling stereochemistry in complex syntheses. nih.gov

Auxiliary TypeSynthetic ApplicationKey FeatureReference
Hydroxy oxime ethers (from Methyl (R)-mandelate)Asymmetric synthesis of 1-(aryl)ethylamines via organolithium addition.Forms a six-membered chelate to direct nucleophilic attack. nih.gov
Oxazolidinones (attempted from Methyl (S)-mandelate)Intended for asymmetric free-radical conjugate additions.The mandelate-derived structure was prone to racemization in this specific synthesis. researchgate.net

Applications in Chiral Resolution and Separation Technologies

Beyond its role as a synthetic building block, this compound is also employed in the separation of racemic mixtures, a process known as chiral resolution. chemimpex.com This is a critical technology in pharmaceutical and chemical industries for obtaining pure enantiomers when asymmetric synthesis is not feasible or economical. rsc.orgrsc.org

One notable application is the use of this compound itself as a chiral solvent. In a chiral environment, enantiomers of a racemic solute can form transient diastereomeric complexes with the solvent molecules. researchgate.net These complexes have different physical properties, such as solubility, which can be exploited for separation via crystallization. Studies have explored using (S)-ethyl mandelate as a "tailor-made" chiral solvent for the resolution of racemic mandelic acid, demonstrating that the choice of solvent can influence the separation process. researchgate.net

Furthermore, mandelate derivatives are used in chiral chromatography. For example, they can be used to derivatize other chiral molecules, converting a pair of enantiomers into a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques. The enantiomeric purity of the original compound can then be determined from the ratio of the separated diastereomers. researchgate.net Additionally, chiral stationary phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) have been tested for their ability to separate racemic ethyl mandelate, demonstrating the compound's utility as a benchmark in the development of new chiral separation methods. rsc.orgresearchgate.net

Diastereomeric Salt Formation for Racemic Resolution

The resolution of racemic mixtures, which contain equal amounts of two enantiomers, is a critical process in the production of single-enantiomer drugs. One of the most established methods for this separation is through the formation of diastereomeric salts. This technique leverages the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation.

In this context, while mandelic acid itself is more commonly used as the resolving agent, its ester, ethyl mandelate, can be involved in the broader scheme of resolution. For instance, a racemic mixture of a chiral amine can be resolved using an enantiomerically pure acid like (S)-mandelic acid. The resulting diastereomeric salts can then be separated by crystallization. Subsequently, the resolved amine can be recovered, and the resolving agent, (S)-mandelic acid, can be esterified to this compound for other applications.

The choice of a resolving agent is paramount for a successful separation. Optically active amines are often used to form diastereomeric salts with racemic mandelic acid. google.com For example, the resolution of racemic mandelic acid has been achieved using (R)-1-phenylethanamine. researchgate.net The efficiency of such resolutions can be influenced by various factors, including the choice of solvent and the crystallization conditions. In some cases, to enhance the optical purity of the product, multiple recrystallizations are necessary. google.com

The formation of diastereomeric salts is not limited to simple crystallization. Innovative techniques, such as those involving supercritical carbon dioxide, have been explored to take advantage of favorable kinetics and phase equilibrium properties. researchgate.net For instance, the resolution of mandelic acid using R(+)-α-methylbenzylamine in supercritical carbon dioxide has been studied, demonstrating the potential for more environmentally friendly separation processes. researchgate.net

It's important to note that the stability of the diastereomeric salts can vary. For example, the (R)-1-phenylethylammonium-(R)-mandelate salt has been found to be more stable and can be purified to a high diastereomeric excess through successive recrystallizations. researchgate.net

Kinetic Resolution Substrate for Enantiomeric Separation

Kinetic resolution is another powerful strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Ethyl mandelate serves as an excellent substrate for various kinetic resolution processes, particularly those catalyzed by enzymes.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic ethyl mandelate. These enzymes can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus enriched. For example, lipase-catalyzed transesterification using Novozym 435 in n-butanol has been shown to achieve a high enantioselectivity (E > 200) by selectively esterifying the (S)-enantiomer, resulting in (R)-mandelate with a high enantiomeric excess (>98% ee). Similarly, Candida rugosa lipase (B570770) has been employed in ionic liquid systems, which can enhance enantioselectivity compared to traditional organic solvents.

The efficiency of enzymatic kinetic resolution can be influenced by several parameters, including temperature, pH, solvent, and enzyme loading. researchgate.net For instance, the hydrolysis of racemic ethyl mandelate by a hydrolase from Klebsiella oxytoca in a biphasic system of iso-octane and buffer showed high (S)-enantioselectivity. researchgate.net Continuous flow microreactors have also been utilized for the enzymatic kinetic resolution of mandelic acids, offering advantages such as improved reaction kinetics and higher enantiomeric excess of the product compared to batch reactors. researchgate.net

Besides enzymatic methods, metal-based catalysts have also been developed for the oxidative kinetic resolution of α-hydroxy esters like ethyl mandelate. A polymer-supported vanadium catalyst has been used for the oxidative kinetic resolution of various α-hydroxy esters, yielding optically active substrates with good enantiomeric excess. thieme-connect.de Specifically, a silica-supported vanadyl complex demonstrated high efficiency in the kinetic resolution of ethyl mandelate, affording (S)-ethyl mandelate with 96% ee. thieme-connect.dethieme-connect.com

The following table summarizes some of the key findings in the kinetic resolution of ethyl mandelate:

Catalyst/EnzymeReaction TypeSelectivityProductEnantiomeric Excess (ee)Reference
Novozym 435TransesterificationE > 200(R)-Mandelate>98%
Candida rugosa lipaseTransesterificationE = 120 (in ionic liquid)Unspecified-
Klebsiella oxytoca hydrolaseHydrolysisE = 56(R)-Mandelic acid- researchgate.net
Free lipase in microreactorHydrolysis-(R)-Mandelic acid95% researchgate.net
Silica-supported vanadyl complexOxidative Resolutions = 204(S)-Ethyl mandelate96% thieme-connect.dethieme-connect.com

Theoretical and Computational Chemistry Studies on Ethyl S + Mandelate Systems

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical (QM) calculations are instrumental in elucidating the intricate details of chemical reaction pathways, including the synthesis and transformation of Ethyl (S)-(+)-mandelate. These studies typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface (PES) of a reaction, identifying transition states and intermediates. nih.govchemrxiv.orgarxiv.org

For the synthesis of this compound, which can be prepared by the esterification of (S)-mandelic acid with ethanol (B145695), QM investigations can model the reaction mechanism. This includes calculating the activation energies for different proposed pathways, for instance, acid-catalyzed versus uncatalyzed routes. Computational studies on similar reactions, such as the formation of other esters or carbamates, have successfully elucidated multi-step reaction pathways and the role of catalysts in lowering activation barriers. mdpi.com

A hypothetical reaction pathway for the acid-catalyzed esterification of (S)-mandelic acid could be investigated to determine the energy profile. Key parameters obtained from such a study are presented in the table below.

Table 1: Hypothetical Energy Profile for the Esterification of (S)-Mandelic Acid This table is illustrative and based on typical values for similar reactions.

Reaction Step Description Relative Energy (kcal/mol)
Reactants (S)-Mandelic Acid + Ethanol + H⁺ 0.0
TS1 Protonation of the carbonyl oxygen +5.2
Intermediate 1 Protonated mandelic acid -2.1
TS2 Nucleophilic attack by ethanol +15.8
Intermediate 2 Tetrahedral intermediate +3.4
TS3 Proton transfer +8.7
Intermediate 3 Protonated tetrahedral intermediate +1.2
TS4 Elimination of water +18.3

| Products | this compound + H₂O + H⁺ | -4.5 |

TS denotes a transition state.

Such quantum mechanical models provide a quantitative understanding of the reaction kinetics and thermodynamics, guiding the optimization of synthetic procedures. chemrxiv.orgnih.gov

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interaction between a substrate, such as this compound, and an enzyme. nih.govmdpi.com These methods are particularly valuable for understanding the enantioselectivity of enzymes, such as lipases, which are often used in the kinetic resolution of racemic mandelates.

Molecular docking predicts the preferred binding orientation of a ligand (the substrate) to a protein (the enzyme) to form a stable complex. nih.govmdpi.com For this compound, docking studies can be performed with an appropriate lipase (B570770) to identify the key amino acid residues in the active site that interact with the substrate. The binding affinity, often expressed as a docking score, can be calculated for both the (S) and (R) enantiomers to predict which one is the preferred substrate.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.netnih.govresearchgate.net MD simulations provide insights into the conformational changes that occur upon substrate binding and can help to elucidate the mechanism of catalysis. nih.gov

Table 2: Illustrative Docking Results for Enantiomers of Ethyl Mandelate (B1228975) with a Hypothetical Lipase

Enantiomer Docking Score (kcal/mol) Key Interacting Residues
This compound -7.8 Ser, His, Asp (catalytic triad), Phe, Trp

| Ethyl (R)-(-)-mandelate | -6.2 | Ser, His, Leu, Val |

The results in the hypothetical table above would suggest that the (S)-enantiomer binds more favorably to the enzyme's active site, which is consistent with the enzyme being selective for the hydrolysis of this enantiomer. The key interactions often involve hydrogen bonding with the catalytic triad (B1167595) and hydrophobic interactions with other residues in the active site. phcog.com

Conformational Analysis and Stereochemical Predictions

Conformational analysis of this compound is crucial for understanding its physical properties and how it interacts with other molecules. The molecule has several rotatable bonds, leading to a variety of possible conformations. libretexts.orgchemistrysteps.comlibretexts.org The most significant rotations are around the Cα-C(phenyl) and Cα-C(ester) bonds.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the relative energies of different conformations. organicchemistrytutor.com By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations.

Table 3: Relative Energies of Key Conformations of this compound This table is illustrative and based on general principles of conformational analysis.

Conformation Dihedral Angle (H-Cα-C-O) Relative Energy (kcal/mol)
Staggered (Anti) 180° 0.0
Staggered (Gauche) 60° 0.8

| Eclipsed | 0° | 3.5 |

These conformational preferences can be used to predict the outcome of stereoselective reactions. The predominant conformation of the substrate will often dictate the facial selectivity of an approaching reagent, thus influencing the stereochemistry of the product.

Modeling of Chiral Recognition Mechanisms in Separation Science

The separation of enantiomers is a significant challenge in chemistry, and chiral chromatography is a widely used technique for this purpose. nih.govchromatographyonline.com Computational modeling plays a vital role in understanding the chiral recognition mechanisms that underpin these separations. nih.gov For this compound, modeling can elucidate how its enantiomers interact differently with a chiral stationary phase (CSP).

Molecular docking and MD simulations can be used to model the formation of diastereomeric complexes between the enantiomers of ethyl mandelate and the chiral selector of the CSP. oup.comscielo.org.mx These simulations can identify the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, that contribute to the differential binding of the enantiomers. nih.gov

For instance, in the separation of mandelic acid derivatives using cyclodextrin-based CSPs, computational studies have shown that the inclusion of the phenyl group into the cyclodextrin (B1172386) cavity and the interactions of the hydroxyl and ester groups with the rim of the cyclodextrin are crucial for chiral recognition. researchgate.net The binding energy for the two diastereomeric complexes can be calculated, and the enantiomer that forms the more stable complex will be retained longer on the column, leading to separation.

Table 4: Calculated Interaction Energies for Ethyl Mandelate Enantiomers with a Chiral Selector This table is illustrative and based on typical findings in chiral recognition studies.

Enantiomer Binding Energy (kcal/mol) Dominant Interactions
This compound -10.5 Hydrogen bonding, π-π stacking

| Ethyl (R)-(-)-mandelate | -9.2 | Hydrogen bonding, steric repulsion |

The difference in binding energies, as shown in the hypothetical table, correlates with the separation factor (α) observed in the chromatogram. These computational models not only explain experimental observations but also aid in the rational design of new CSPs with improved enantioselectivity. researchgate.net

Research Challenges and Future Directions in Ethyl S + Mandelate Chemistry

Scalable and Economical Synthesis Protocols

The development of scalable and economically viable synthesis protocols for Ethyl (S)-(+)-mandelate is a primary focus of current research. Traditional methods often suffer from limitations that hinder their industrial applicability. For instance, classical resolution methods for producing enantiopure mandelic acid, a precursor to this compound, are inherently limited to a theoretical yield of 50%. This has spurred the investigation of more efficient and cost-effective synthetic routes.

One promising approach involves the direct synthesis from readily available starting materials. For example, the transformation of 2-naphthol (B1666908) and ethyl glyoxalate using titanium chloride has been explored. nih.gov Furthermore, solvent-free and catalyst-free three-component Friedel-Crafts alkylation of indole (B1671886), amines, and ethyl glyoxylate (B1226380) has been developed for the synthesis of related (3-indolyl)glycine derivatives, demonstrating the potential for more direct and atom-economical routes. nih.gov The yield of such reactions can be dependent on the order of addition of the starting materials, indicating that the reaction of ethyl glyoxalate with amines can be faster than with indole. nih.gov

The choice of solvent also plays a critical role in the scalability and economics of the synthesis. The dissolution of racemic mandelic acid in ethanol (B145695), for instance, can lead to the formation of a co-crystal with ethyl-dl-mandelate upon evaporation. researchgate.net This highlights the need to carefully consider solvent effects to avoid unwanted side reactions and purification challenges.

Future research in this area will likely focus on the development of continuous flow processes, which offer advantages in terms of scalability, safety, and process control. Additionally, the exploration of novel starting materials and reaction pathways that minimize the number of synthetic steps and reduce waste generation will be crucial for achieving truly economical and scalable production of this compound.

Development of Novel and Highly Enantioselective Catalytic Systems

Achieving high enantioselectivity is paramount in the synthesis of chiral compounds like this compound. The development of novel and highly enantioselective catalytic systems is therefore a major research thrust. While biocatalytic methods have shown great promise, the exploration of chemocatalysis continues to be an active area.

For instance, copper-based catalysts have been investigated for the production of ethyl acetate (B1210297) from ethanol, demonstrating the potential of metal-based catalysts in related esterification reactions. researchgate.net The use of scandium triflate as a catalyst in three-component reactions involving phenols, glyoxylates, and amines to produce amino acid derivatives has also been reported. nih.gov This highlights the potential of Lewis acid catalysis in constructing chiral centers with high selectivity.

The design of new catalysts is often guided by a deeper understanding of reaction mechanisms. For example, in the oxidation of mandelic acids, the reaction is catalyzed by H+ ions, and a cyclic transition state is proposed for the hydride-ion transfer. This mechanistic insight can inform the design of more efficient and selective catalysts.

Advancements in Biocatalytic Efficiency and Substrate Range

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. nih.gov The enzymatic synthesis of mandelic acid and its derivatives primarily involves nitrilases, lipases, esterases, and dehydrogenases. nih.gov However, there is an ongoing need to improve the efficiency and expand the substrate range of these biocatalysts.

One of the key challenges is to enhance the catalytic efficiency of enzymes towards unnatural substrates. For example, a mutant l-iLDH has been engineered to exhibit higher activity towards l-mandelate, an aromatic 2-hydroxycarboxylic acid. researchgate.net This demonstrates the potential of protein engineering to tailor enzymes for specific applications.

Directed evolution is a powerful strategy for improving enzyme properties such as substrate range, selectivity, and stability. nih.gov This approach, often combined with computational tools, allows for the efficient navigation of sequence space to identify improved enzyme variants. nih.gov For instance, a DERA enzyme was evolved to increase its stability in the presence of high concentrations of acetaldehyde, enabling its use in an aldol (B89426) reaction to produce an unnatural sugar with excellent stereoselectivity. nih.gov

Future research will focus on the discovery of novel enzymes from diverse environments and the application of advanced protein engineering techniques to create bespoke biocatalysts with superior performance. The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a one-pot process, will also be a key area of investigation to further enhance the efficiency and sustainability of biocatalytic routes to this compound.

Integration of Green Chemistry Principles for Sustainable Production

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. The production of this compound is no exception, with research efforts focused on developing more environmentally benign processes.

The 12 principles of green chemistry provide a framework for sustainable chemical production, including waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. yale.edusigmaaldrich.com For example, the use of biocatalysis aligns well with green chemistry principles by employing enzymes that operate under mild conditions and often in aqueous media. nih.gov

The choice of solvent is a critical factor in the environmental footprint of a chemical process. nih.gov Research is underway to replace hazardous solvents with greener alternatives. For instance, ethyl lactate (B86563), a biodegradable and low-toxicity solvent, is being explored as a sustainable alternative to conventional petrochemical solvents. researchgate.nettuhh.de The sustainable production of ethyl lactate itself from biomass-derived ethanol is also an area of active research. escholarship.org

Furthermore, the development of catalytic processes, both chemo- and biocatalytic, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste generation. yale.edusigmaaldrich.com The immobilization of catalysts, which allows for their easy separation and reuse, further enhances the sustainability of the process.

Future research will continue to focus on the development of fully integrated green processes for the production of this compound. This will involve the use of renewable starting materials, solvent-free or aqueous reaction conditions, and highly efficient and recyclable catalysts.

Exploration of New Transformative Reactions and Applications

While this compound is a well-established chiral building block, researchers are continuously exploring new transformative reactions and applications for this versatile molecule and its derivatives.

For example, the condensation of ethyl mandelate (B1228975) with a cinnamate (B1238496) ester has been shown to lead to the formation of a bicyclocarbolactone, demonstrating its utility in the synthesis of complex heterocyclic structures. researchgate.net Additionally, ethyl mandelate can undergo Friedel-Crafts reactions with aromatic compounds like indole in the presence of a catalyst, leading to the formation of α-hydroxy-esters and other derivatives. nih.gov

The development of new synthetic methodologies can also expand the range of accessible molecules from this compound. For instance, the nickel-catalyzed dehydrogenative–decarboxylative coupling of indole with ethyl 2-oxoacetate enables the generation of 3-formylindole, showcasing a novel transformation of a related α-keto ester. nih.gov

The applications of this compound are not limited to its role as a synthetic intermediate. Esters of mandelic acid can also serve as substrates for enzymes like (S)-mandelate dehydrogenase, which has implications for understanding the reaction mechanism of these enzymes. sigmaaldrich.com

Future research in this area will likely focus on the discovery of novel reactions that can further functionalize the this compound scaffold, leading to the synthesis of new bioactive molecules and materials. The exploration of its potential in areas such as asymmetric catalysis and materials science could also open up new avenues for this important chiral compound.

Advanced Characterization of Reaction Intermediates and Transition States

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic processes. The advanced characterization of reaction intermediates and transition states is therefore a key area of research in the chemistry of this compound.

Kinetic studies can provide valuable insights into reaction mechanisms. For example, the oxidation of mandelic acids has been shown to be first order with respect to the oxidant and to exhibit a primary kinetic isotope effect, suggesting that C-H bond cleavage is the rate-determining step. The correlation of reaction rates with Hammett σ values can also provide information about the electronic effects of substituents on the reaction.

Computational chemistry has become an indispensable tool for studying reaction mechanisms at the molecular level. nih.gov For instance, the activation strain model (ASM) combined with energy decomposition analysis (EDA) can be used to understand the factors that govern the barrier heights of pericyclic reactions. nih.gov These methods can be applied to study the transition states of reactions involving this compound to gain a deeper understanding of the factors controlling stereoselectivity.

The characterization of reaction intermediates is also crucial for elucidating reaction pathways. Techniques such as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can be used to determine the structure of catalysts and identify reaction intermediates. purdue.edu

Future research in this area will leverage the power of advanced spectroscopic and computational techniques to gain a more detailed understanding of the reaction mechanisms involved in the synthesis and transformation of this compound. This knowledge will be invaluable for the development of next-generation catalysts and synthetic methods with improved performance.

Q & A

Q. What are the optimal methods for synthesizing Ethyl (S)-(+)-mandelate with high enantiomeric excess (ee)?

Methodological Answer : this compound can be synthesized via enzymatic resolution or chemical esterification. For example, enzymatic hydrolysis of racemic ethyl mandelate using lipase N435 in ionic liquids (e.g., [BMIM][PF6]) achieves high enantioselectivity (E > 200) for the (S)-enantiomer . Alternatively, chemical synthesis involves reacting mandelic acid with ethanol in the presence of thionyl chloride (SOCl₂), yielding ethyl mandelate after distillation (b.p. 144–145°C/16 mm) . To ensure high ee, chiral chromatography or kinetic resolution using immobilized enzymes (e.g., Novozym 435) in n-butanol systems is recommended .

Q. How can researchers optimize enzymatic hydrolysis of ethyl mandelate for scalable (S)-mandelic acid production?

Methodological Answer : Key parameters include:

  • Enzyme selection : Lipase N435 in ionic liquids (e.g., [BMIM][PF6]) enhances stability and enantioselectivity compared to aqueous systems .
  • Solvent engineering : Microemulsions (e.g., sodium dodecyl sulfonate/n-octane/n-butanol) improve lipase activity by 3–5×, enabling higher substrate loading .
  • Temperature/pH : Optimal activity for Candida cylindracea lipase (CCL) occurs at 40°C and pH 7.0–7.5, with Mg²⁺ ions stabilizing the enzyme .

Q. What spectroscopic techniques are critical for characterizing this compound purity and stereochemistry?

Methodological Answer :

  • Chiral HPLC : Use a Chiralcel OD-H column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers (retention times: 12.3 min for (S), 14.1 min for (R)) .
  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.35 (t, CH₂CH₃), δ 4.30 (q, OCH₂), and δ 5.10 (s, OH) .
  • Optical rotation : [α]²⁵_D = +45° (c = 1, ethanol) confirms (S)-configuration .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding capacity influence enantioselective hydrogenation of ethyl benzoylformate to this compound?

Methodological Answer : In Pt/Al₂O³-catalyzed hydrogenation with (−)-cinchonidine, protic solvents (e.g., ethanol) enhance enantioselectivity (up to 80% ee) by stabilizing transition states via H-bonding. Aprotic solvents (e.g., ethyl acetate) reduce ee to <50% due to weaker substrate-catalyst interactions. Binary mixtures (e.g., ethanol/toluene) balance reaction rate and selectivity, achieving 72% ee at 50% ethanol . Kinetic studies with in-situ FTIR can monitor intermediate formation .

Q. What explains contradictory enantioselectivity data in lipase-catalyzed transesterification of ethyl mandelate across studies?

Methodological Answer : Discrepancies arise from:

  • Enzyme source : Lipase N435 (Candida antarctica) favors (S)-enantiomer (E > 200), while Candida cylindracea lipase (CCL) shows lower selectivity (E = 30–50) due to structural differences in active-site pockets .
  • Substrate loading : High concentrations (>0.5 M) induce substrate inhibition, reducing ee by 15–20% .
  • Ionic liquid vs. organic solvents : [BMIM][PF6] increases enzyme rigidity, improving selectivity, whereas n-butanol increases flexibility, favoring racemization .

Q. How can this compound serve as a chiral auxiliary in stereoselective glycosylation reactions?

Methodological Answer : In glycosyl donor synthesis, Ethyl (S)-mandelate participates in epoxide ring-opening reactions (e.g., BF₃·Et₂O-catalyzed coupling with glucosyl epoxides), yielding chiral intermediates with >90% diastereomeric excess. The ester’s bulky phenyl group directs β-selectivity in glycosidic bond formation . For mechanistic insights, conduct DFT calculations to map steric and electronic effects of the auxiliary .

Q. What role does this compound play in osmium(0)-catalyzed C–C coupling with α-olefins?

Methodological Answer : Os(0) catalysts (e.g., Os(CO)₃(PPh₃)₃) mediate coupling between ethylene and ethyl mandelate via a proposed π-allyl intermediate. Key steps:

Oxidative coupling : Ethylene inserts into the Os–H bond, forming a metal-alkyl complex.

Nucleophilic attack : The mandelate ester’s hydroxyl group attacks the Os-bound carbon, yielding tertiary alcohols (60–75% yield).

Stereochemical control : The (S)-configuration induces a 1,2-asymmetric induction, confirmed by X-ray crystallography .

Q. Why does this compound unexpectedly participate in biosynthesis of Co(OH)₂ nanomaterials?

Methodological Answer : In Spirulina platensis-mediated synthesis, ethyl mandelate acts as a stabilizing agent via its hydroxyl and ester groups, binding to Co²⁺ ions and directing octahedral crystal growth. FTIR and TEM show reduced aggregation (particle size: 20–50 nm) compared to control systems. Comparative studies with lactic acid or propylene glycol reveal weaker stabilization effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-(+)-mandelate
Reactant of Route 2
Reactant of Route 2
Ethyl (S)-(+)-mandelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.